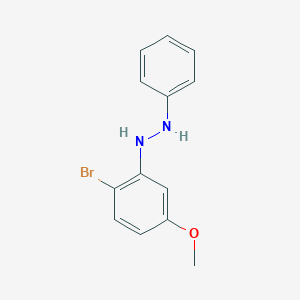
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine is an organic compound that features a bromine atom, a methoxy group, and a phenylhydrazine moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to optimize efficiency and reduce costs .
Analyse Chemischer Reaktionen
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-5-methoxyphenyl)-2-phenylhydrazine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenylboronic acid: This compound also contains a bromine and methoxy group but differs in its boronic acid functionality.
1-(5-Bromo-2-methoxyphenyl)acetone: Similar in structure but contains an acetone group instead of a phenylhydrazine moiety.
The uniqueness of this compound lies in its phenylhydrazine group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
918946-24-4 |
|---|---|
Molekularformel |
C13H13BrN2O |
Molekulargewicht |
293.16 g/mol |
IUPAC-Name |
1-(2-bromo-5-methoxyphenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C13H13BrN2O/c1-17-11-7-8-12(14)13(9-11)16-15-10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI-Schlüssel |
CZKXQINYGKVJRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)NNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)
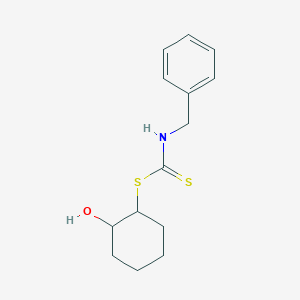
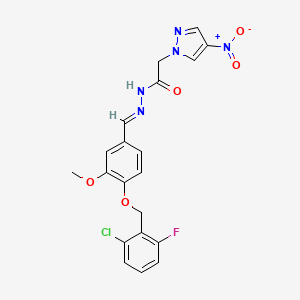
![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)


![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

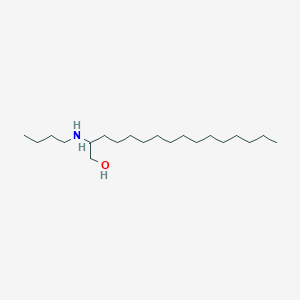
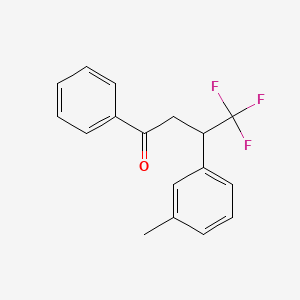
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
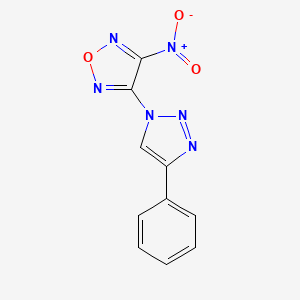
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
